molecular formula C12H8ClN3O2S B064034 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-89-1

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B064034
CAS No.: 186519-89-1
M. Wt: 293.73 g/mol
InChI Key: HPWMGRLPNPQCQX-UHFFFAOYSA-N
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Description

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a chloro substituent at the 4-position and a phenylsulfonyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Nucleophilic Substitution: Substituted pyrrolo[2,3-D]pyrimidines with various functional groups.

    Cross-Coupling Reactions: Biaryl derivatives and other complex structures.

Scientific Research Applications

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine largely depends on its specific application. In medicinal chemistry, it often functions as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The phenylsulfonyl group enhances its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chloro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its utility as a versatile building block in the synthesis of bioactive compounds.

Biological Activity

Overview

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase inhibitor. This compound features a chloro substituent at the 4-position and a phenylsulfonyl group at the 7-position, which contribute to its unique biological properties.

  • IUPAC Name : 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine
  • Molecular Formula : C₁₂H₈ClN₃O₂S
  • Molecular Weight : 337.74 g/mol
  • CAS Number : 186519-89-1

The biological activity of this compound primarily revolves around its role as a kinase inhibitor . It interacts with the ATP-binding sites of various kinases, effectively blocking their activity. This inhibition can lead to the modulation of several signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The following table summarizes key findings from studies on its anticancer effects:

Cell Line IC50 (µM) Mechanism of Action
A549 (lung cancer)1.52Induces apoptosis through caspase activation
HeLa (cervical cancer)0.21Inhibits tubulin polymerization
MCF-7 (breast cancer)6.30Alters cell cycle phases and increases pro-apoptotic markers

Kinase Inhibition

Studies have demonstrated that this compound selectively inhibits several protein kinases, which is critical for its therapeutic potential:

Kinase Inhibition (%) at 10 µM
AURKB31%
CLK237%
PI5P4KγK_D = 7.1 nM

These findings highlight the compound's selectivity and potency against specific kinases, which is essential for minimizing off-target effects in therapeutic applications.

Case Studies

  • Study on PI5P4Kγ Inhibition :
    A study published in Nature identified several compounds related to this compound that showed low nanomolar potency against PI5P4Kγ. These compounds were noted for their ability to penetrate the blood-brain barrier, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Efficacy in Vivo :
    In animal models, administration of this compound led to significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?

  • Methodological Answer : The compound and its derivatives are synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted amines or aryl groups in isopropanol or ethanol, catalyzed by HCl. For example, derivatives with substituted benzene rings at the R2 position are synthesized by refluxing for 12–48 hours, followed by extraction with chloroform and recrystallization (yields: 16–94%) . Purification often involves silica gel chromatography (e.g., EtOAc/n-pentane) .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Characterization relies on:

  • 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.3 ppm for phenylsulfonyl groups) .
  • HRMS : Validates molecular weight (e.g., m/z 229.0887 for fluorophenyl derivatives) .
  • Melting points : Reported ranges (e.g., 188–253°C) help assess crystallinity .

Q. What in vitro assays are suitable for preliminary evaluation of its kinase inhibitory activity?

  • Methodological Answer : Use enzymatic assays measuring IC50 values against kinases like FAK, EGFR, or VEGFR2. For example:

  • FAK inhibition is tested via ADP-Glo™ kinase assays with IC50 values in the 10⁻⁸–10⁻⁹ M range .
  • Cellular assays (e.g., inhibition of MDA-MB-231 breast cancer proliferation) validate activity in relevant cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at R2 to enhance kinase binding affinity. For example, 4-fluorophenyl derivatives show improved FAK inhibition (IC50: 229.0887) .
  • Scaffold modification : Replace the phenylsulfonyl group with pyrazole rings to adjust lipophilicity and solubility .
  • Docking studies : Use software like AutoDock to predict interactions with kinase ATP-binding pockets (e.g., FAK’s hinge region) .

Q. What strategies address contradictory data in enzymatic vs. cellular activity assays?

  • Methodological Answer :

  • Permeability testing : Use Caco-2 cell monolayers to assess compound uptake; poor permeability may explain cellular inactivity despite enzymatic potency .
  • Metabolic stability : Conduct microsomal assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Q. How can regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core be achieved?

  • Methodological Answer :

  • Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C6 position, enabling aldehyde/ketone addition (e.g., phenylmethanol derivatives) .
  • SEM protection : Protect the N7 position with SEM-Cl to direct reactivity to C4 or C6 .
  • Iodination : Introduce iodine at C6 using NIS (N-iodosuccinimide) for subsequent cross-coupling (e.g., Suzuki-Miyaura) .

Q. What computational tools validate target engagement and binding modes?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., FAK-ligand) over 100 ns to assess stability .
  • Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl vs. ethyl groups) .
  • Cocrystallization : Co-crystallize derivatives with target kinases (e.g., JAK2) to resolve binding poses .

Q. Key Considerations

  • Contradictions : While yields vary with reaction time (12–48 hours), HCl-catalyzed conditions generally outperform TEA in aryl amine substitutions .

Properties

IUPAC Name

7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWMGRLPNPQCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449373
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186519-89-1
Record name 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a flame-dried flask under nitrogen, 780 mg of 60% sodium hydride (19.5 mmol) in mineral oil was added to 30 mL of dimethylformamide (DMF) and the resulting mixture cooled to 0° C. A solution of 2.0 g (13.0 mmol) of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in 10 mL of DMF was added slowly over a 5 min period. The reaction was stirred for 10 min at which time generation of hydrogen (H2) ceased. Benzenesulfonylchloride (1.7 mL/13.0 mmol) was added, the reaction warmed to room temperature and stirred for 1 h. Water was added, and the resulting precipitate was filtered and dried in vacuo to obtain 3.4 g (89%) of the title compound as a crystalline solid, mp 163-167° C.
Quantity
780 mg
Type
reactant
Reaction Step One
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30 mL
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2 g
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Quantity
10 mL
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1.7 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 65.12 mmol, 1.0 eq) in THF (300 mL), NaH (5.30 g, 130.24 mmol, 2 eq) was added at 0° C. After 3 h, benzenesulfonyl chloride (22.53 g, 130.24 mmol, 2 eq) was added. The temperature was warmed to RT and continued for 1 h. The reaction mixture was poured into sat. NH4Cl and extracted with EtOAc. The organic layers were dried, concentrated and purified by column chromatography (eluting with 10% EtOAc in PE) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as brown solid (4.5 g, 24% in yield)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
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reactant
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Quantity
300 mL
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22.53 g
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 g, 0.065 mol) in THF (300 mL) was added potassium tert-butoxide (9.15 g, 0.082 mol) at r.t. over 5 min. A slight exotherm was noticed and suspension was cooled with the aid of a water bath. Benzenesulfonyl chloride (10.5 mL, 0.082 mol) was then added drop-wise over a period of 10 min and the resulting suspension stirred for a further 3 h. Then water (20 mL) was added drop-wise and the solution was then stirred for 15 min. The solvent was evaporated under reduced pressure and the reaction mixture was eluted with ethyl acetate (1.2 l), washed with brine (2×100 mL), dried and concentrated. The resulting solid was triturated with ethyl acetate (50 mL) to afford 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine as an off-white solid. 1H NMR (CDCl3, 400 MHz) δ 6.75 (1H, d), 7.55-7.625 (2H, t), 7.70 (1H, t), 7.82 (1H, d), 8.25 (1H, d) and 8.80 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
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Quantity
20 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

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